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Compound of Interest

Compound Name: 2-o-Tolyl-ethanesulfonyl chloride
CAS No.: 728919-61-7
Cat. No.: B1596737

Get Quote

Compound Overview & Significance

¢ |[UPAC Name: 2-(2-Methylphenyl)ethane-1-sulfonyl chloride

e Molecular Formula: C

H
clo
S[1]

e Molecular Weight: 218.70 g/mol [1]
o Class: Aryl-substituted alkanesulfonyl chloride

o Core Application: A versatile building block in medicinal chemistry, primarily used to introduce
the 2-(o-tolyl)ethyl motif into sulfonamides, which are privileged scaffolds in GPCR ligands
and enzyme inhibitors.[1]
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Spectroscopic Characterization

As specific experimental spectra for the ortho isomer are rarely published in open literature
compared to the para isomer (CAS 88106-95-0) or the unsubstituted analog (CAS 4025-71-2),
the data below synthesizes theoretical prediction with validated shifts from the closest structural
analog, 2-phenylethanesulfonyl chloride.

A. Proton NMR ( H NMR) Data

e Solvent: CDCI

[LI[21[3][4][5]

e Frequency: 400 MHz[1][3]
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Technical Insight: The key differentiator between this and the para isomer is the splitting pattern

of the aromatic region (multiplet vs. AA'BB' doublet pair) and the slight downfield shift of the

benzylic methylene (Position 2) due to the proximity of the o-methyl group.

B. Carbon-13 NMR ( C NMR) Data

e Solvent: CDCI

[LI[21[3][4][5]

Shift (
Carbon Type Assignment
ppm)
Ar-CH
Aliphatic 19.3
(o-tolyl methyl)
Ar-CH
Aliphatic 29.8
-CH
-SO
Aliphatic 65.2
Cl (Deshielded by SO
Cl)
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C. Infrared Spectroscopy (FT-IR)

e Method: Neat oil or KBr pellet.

Wavenumber (cm

Vibration Mode Diagnostic Value
)
Primary Diagnostic:
(so Y
1365 — 1375 Asymmetric sulfonyl stretch.[1]
) Strong intensity.
(SO Secondary Diagnostic:
1165 -1175 Symmetric sulfonyl stretch.[1]
) Strong intensity.
Aliphatic C-H stretch
2920 — 2980 C-H
ethyl/Ethyl).
(C-H) (Methyl/Ethyl).[1]
Ortho-substituted benzene ring
740 - 760 C-H ]
(C-H) out-of-plane bending.

D. Mass Spectrometry (MS)

« lonization: El (70 eV) or ESI (positive mode if derivatized).[1]
» Molecular lon:

218 (M

) is often weak or absent due to lability of the S-Cl bond.
o Key Fragments (El):

o 105: [Ar-CH

]

(Tropylium-like cation from o-methyl benzyl).
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o 183:[M-CI]

(Loss of chlorine).[1]
o 119: [Ar-CH=CH

]

(Loss of SO

Cl + H, styrene derivative).[1]

Synthesis & Preparation Protocol

The most robust, "field-proven” method for synthesizing 2-o-Tolyl-ethanesulfonyl chloride
avoids the use of hazardous gaseous chlorine and instead utilizes oxidative chlorination of an
S-alkylisothiouronium salt. This method ensures high purity and avoids the formation of
disulfides common in direct thiol oxidation.

Reaction Scheme

Thiourea NCS, HCI (2M)
EtOH, Reflux Acetonitrile, <10°C
2-(o-Tolyl)ethyl bromide > S-[2-(o-Tolyl)ethyl]isothiouronium > 2-0-Tolyl-ethanesulfonyl chloride
(Starting Material) acetate/bromide (Target)

Click to download full resolution via product page

Figure 1: Oxidative chlorination pathway via isothiouronium salt intermediate.[1]

Step-by-Step Methodology
Step 1. Formation of Isothiouronium Salt

o Reagents: Dissolve 2-(o-Tolyl)ethyl bromide (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol
(5 mL/mmol).

» Reaction: Heat to reflux for 3—5 hours. Monitor by TLC (disappearance of bromide).[1][6]
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o Workup: Concentrate the solvent in vacuo. The residue (isothiouronium salt) is often a white
solid or viscous oil. It can be used directly without extensive purification.[7]

Step 2: Oxidative Chlorination (The Critical Step)

o Setup: Suspend N-Chlorosuccinimide (NCS) (4.0 equiv) in Acetonitrile (5 mL/mmol) and 2M
HCI (1 mL/mmol). Cool the mixture to 0-5°C in an ice bath.

o Addition: Dissolve the isothiouronium salt from Step 1 in a minimal amount of
acetonitrile/water. Add this solution dropwise to the NCS mixture, maintaining the
temperature below 10°C.

o Why? Exotherms can decompose the sulfonyl chloride to the sulfonic acid.
¢ Reaction: Stir vigorously for 1-2 hours at 0-10°C. The mixture will turn yellow/orange.

o Workup: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and
brine (1x).[1]

e Drying: Dry over anhydrous MgSO

, filter, and concentrate in vacuo at <30°C.

o Caution: Sulfonyl chlorides are thermally unstable; avoid high heat during rotary
evaporation.

Quality Control & Handling
Purity Analysis (Derivatization Method)

Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis. To validate the
structure and purity, convert a small aliquot to a stable sulfonamide:

e Mix 10 mg of product with excess benzylamine (or morpholine) in CH

Cl

e Stir for 10 mins.
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» Analyze the resulting sulfonamide by LC-MS/NMR. The sulfonamide is stable and ionizes
well ([M+H]

)[1]
Stability & Storage[1][8]
e Moisture Sensitivity: High. Hydrolyzes to sulfonic acid upon exposure to moist air.
o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C.

 Visual Indicator: Pure compound is a colorless to pale yellow oil. Darkening or fuming
indicates decomposition (HCl release).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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